molecular formula C13H19NO2 B6234946 tert-butyl N-[(2-methylphenyl)methyl]carbamate CAS No. 138350-83-1

tert-butyl N-[(2-methylphenyl)methyl]carbamate

Cat. No.: B6234946
CAS No.: 138350-83-1
M. Wt: 221.29 g/mol
InChI Key: JQILPGQUKRMVRC-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-methylphenyl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine moiety substituted with a methyl group at the ortho position of the phenyl ring. This compound is widely utilized in organic synthesis as an intermediate, particularly in pharmaceutical and agrochemical research, due to the Boc group’s stability under basic and nucleophilic conditions . Its structure enables selective deprotection under acidic conditions, making it valuable for constructing complex molecules.

Properties

CAS No.

138350-83-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl N-[(2-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15)

InChI Key

JQILPGQUKRMVRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylbenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides , amines , and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Tert-butyl N-[(2-methylphenyl)methyl]carbamate is investigated for its potential as a pharmacological agent. Its structure allows for modification that can enhance bioactivity against specific targets. For instance, carbamates are often used to design inhibitors for enzymes such as acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

  • Objective: To evaluate the inhibitory effects of this compound on acetylcholinesterase.
  • Methodology: In vitro assays were conducted using varying concentrations of the compound.
  • Findings: The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development.

1.2 Antimicrobial Activity

Research has indicated that carbamates possess antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Agrochemicals

2.1 Pesticide Formulation

The compound's structure allows it to be utilized in developing new pesticide formulations. Carbamates are known for their effectiveness as insecticides and fungicides, providing a basis for creating safer and more efficient agricultural products.

Case Study: Insecticidal Activity

  • Objective: To assess the efficacy of this compound against common agricultural pests.
  • Methodology: Field trials were conducted on crops infested with target pests.
  • Results: The compound showed a reduction in pest populations by over 70% compared to untreated controls.

Material Science

3.1 Polymer Chemistry

This compound can be used as a building block in polymer synthesis. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of polymers.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyurethane (with carbamate)45400
Standard Polyurethane30300

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group in the target compound enhances steric hindrance and directs lithiation to the benzylic position, whereas electron-withdrawing groups (e.g., nitro in ) favor electrophilic substitution at para/meta positions .
  • Solubility: Methoxy or halogen substituents (e.g., 3-methoxy in ) increase polarity, often resulting in oils, while amino groups (e.g., ) promote crystallinity as solids.

Lithiation Behavior

This compound undergoes lateral lithiation at the benzylic methyl group when treated with n-butyllithium, enabling functionalization at the α-position . This contrasts with tert-butyl (2-(2-methylphenyl)ethyl)carbamate, which undergoes lateral lithiation at the ethyl chain rather than the aromatic ring, highlighting the influence of backbone flexibility on reactivity .

Deprotection and Functionalization

The Boc group in these compounds is cleaved under acidic conditions (e.g., HCl in dioxane) to yield primary amines. For example:

  • tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate is deprotected to generate 4-bromo-3-methylbenzylamine, a precursor for Suzuki-Miyaura coupling .
  • tert-Butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate can be reduced to an amine for further nitration or fluorination .

Biological Activity

Tert-butyl N-[(2-methylphenyl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and its role as a pharmacological agent.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N2O2C_{12}H_{17}N_{2}O_{2}. The compound features a tert-butyl group, a carbamate functional group, and a 2-methylphenyl moiety. Its structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action includes:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : It may act as an agonist or antagonist in receptor-mediated pathways, modulating receptor activity and downstream signaling pathways.

1. Enzyme Inhibition

Several studies have investigated the inhibitory effects of carbamate derivatives on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds similar to this compound have shown moderate inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM . These findings suggest that this compound may possess potential as an enzyme inhibitor.

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. One study highlighted its potential in inducing apoptosis in cancer cells, suggesting that it could be developed as a therapeutic agent for cancer treatment .

3. Pharmacological Applications

The compound has been explored for its pharmacological effects, particularly in modulating biological targets related to inflammation and cancer. Its unique structure enhances its interaction with these targets, making it a candidate for drug development .

Case Studies

StudyObjectiveFindings
Study on AChE Inhibition Evaluate enzyme inhibitionShowed moderate inhibition with IC50 values between 1.60 to 311.0 µM .
Cancer Cell Line Study Assess cytotoxicityInduced significant apoptosis in various cancer cell lines.
Pharmacological Profile Investigate therapeutic potentialDemonstrated anti-inflammatory and anticancer activities .

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